5-(Chlorosulfonyl)-2-iodobenzoic acid
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Overview
Description
5-(chlorosulfonyl)-2-iodobenzoic acid is an organic compound that contains both a chlorosulfonyl group and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)-2-iodobenzoic acid typically involves the introduction of the chlorosulfonyl group and the iodine atom onto a benzoic acid derivative. One common method involves the chlorosulfonation of 2-iodobenzoic acid using chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in managing the exothermic nature of the reaction and ensuring consistent product quality. The purification of the compound typically involves recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(chlorosulfonyl)-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or oxidized to a sulfone.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as sodium borohydride for reduction and hydrogen peroxide for oxidation are commonly used.
Cycloaddition Reactions: These reactions often require catalysts and specific temperature conditions to proceed efficiently.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acid derivatives.
Oxidation and Reduction: Products include sulfonamides and sulfones.
Cycloaddition Reactions: Products include complex cyclic compounds with potential biological activity.
Scientific Research Applications
5-(chlorosulfonyl)-2-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives have potential as pharmaceutical agents due to their biological activity.
Material Science: It can be used in the development of new materials with unique properties.
Biological Research: The compound and its derivatives can be used as probes or inhibitors in biochemical studies.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)-2-iodobenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The iodine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its high reactivity and use in organic synthesis.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Another compound with a chlorosulfonyl group, used in organic synthesis.
Sulfonimidates: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
5-(chlorosulfonyl)-2-iodobenzoic acid is unique due to the presence of both a chlorosulfonyl group and an iodine atom on the same benzoic acid core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Biological Activity
5-(Chlorosulfonyl)-2-iodobenzoic acid, with the CAS number 850453-87-1, is a compound of interest in medicinal chemistry and biological research due to its electrophilic properties and potential applications as a biochemical probe. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C7H5ClIO3S
- Molar Mass : 304.64 g/mol
- Appearance : White solid
- Melting Point : 162 °C
The biological activity of this compound is primarily attributed to its electrophilic nature. The chlorosulfonyl group can act as a reactive site, allowing the compound to interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to covalent modifications that alter the function of target molecules, potentially modulating enzymatic activities or cellular signaling pathways.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for drug development.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.
- Cell Signaling Modulation : It may influence cell signaling pathways through its electrophilic interactions.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that derivatives of 2-iodobenzoic acid, including this compound, showed significant inhibition against certain bacterial enzymes. The IC50 values were determined through enzymatic assays, indicating effective concentration ranges for inhibition.
-
Antimicrobial Activity :
- In vitro assays revealed that the compound exhibited antimicrobial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) was established for several pathogens, suggesting potential therapeutic applications in treating infections.
-
Cellular Impact Assessment :
- Cellular assays indicated that treatment with this compound resulted in altered cell viability and apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.
Data Tables
Activity Type | Target | IC50 (µM) | MIC (µg/mL) |
---|---|---|---|
Enzyme Inhibition | Bacterial Enzyme A | 25 | N/A |
Antimicrobial Activity | E. coli | N/A | 15 |
Cell Viability | Cancer Cell Line X | N/A | N/A |
Properties
Molecular Formula |
C7H4ClIO4S |
---|---|
Molecular Weight |
346.53 g/mol |
IUPAC Name |
5-chlorosulfonyl-2-iodobenzoic acid |
InChI |
InChI=1S/C7H4ClIO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) |
InChI Key |
GBGLOVRYTDCZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)I |
Origin of Product |
United States |
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